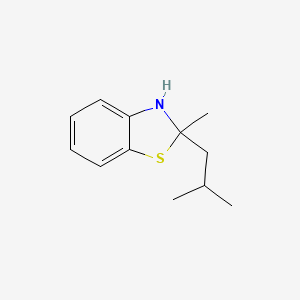
2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole is an organic compound with a complex structure that includes a benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with isobutyraldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the benzothiazole ring.
科学的研究の応用
2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methyl-2-propanol: A simple alcohol with similar structural features.
2-Methyl-2-propanamine: An amine with a similar carbon skeleton.
2-Methylpropyl propanoate: An ester with a related structure.
Uniqueness
What sets 2-Methyl-2-(2-methylpropyl)-2,3-dihydro-1,3-benzothiazole apart from these similar compounds is its benzothiazole ring, which imparts unique chemical properties and potential applications. The presence of the benzothiazole ring allows for a wider range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
37535-85-6 |
|---|---|
分子式 |
C12H17NS |
分子量 |
207.34 g/mol |
IUPAC名 |
2-methyl-2-(2-methylpropyl)-3H-1,3-benzothiazole |
InChI |
InChI=1S/C12H17NS/c1-9(2)8-12(3)13-10-6-4-5-7-11(10)14-12/h4-7,9,13H,8H2,1-3H3 |
InChIキー |
HDNBURQUHPVRLR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(NC2=CC=CC=C2S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
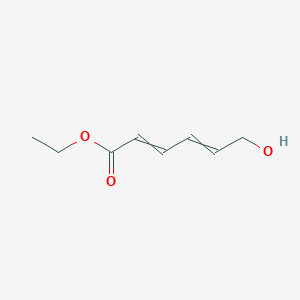


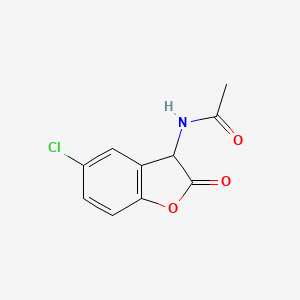
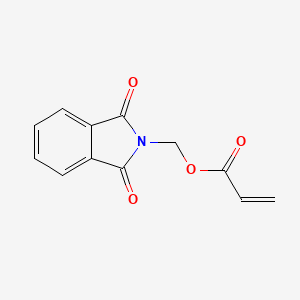
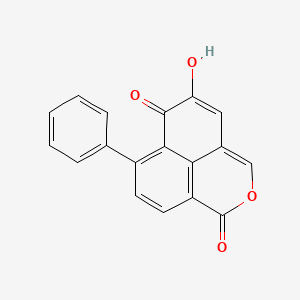
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)


![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)



